molecular formula C7H9FN2O B11747563 (4-Fluoro-3-hydrazino-phenyl)-methanol

(4-Fluoro-3-hydrazino-phenyl)-methanol

Cat. No.: B11747563
M. Wt: 156.16 g/mol
InChI Key: QQQARTMMJAZPKX-UHFFFAOYSA-N
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Description

(4-Fluoro-3-hydrazino-phenyl)-methanol is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluorine atom at the fourth position, a hydrazino group at the third position, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-hydrazino-phenyl)-methanol typically involves the introduction of the fluorine atom and the hydrazino group onto a phenyl ring, followed by the attachment of the methanol group. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate under controlled conditions to form the hydrazino derivative. This intermediate is then subjected to a reaction with formaldehyde to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-hydrazino-phenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azides or diazo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azides, diazo compounds.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-3-hydrazino-phenyl)-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-hydrazino-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-amino-phenyl)-methanol: Similar structure but with an amino group instead of a hydrazino group.

    (4-Fluoro-3-hydrazino-phenyl)-ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (4-Chloro-3-hydrazino-phenyl)-methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(4-Fluoro-3-hydrazino-phenyl)-methanol is unique due to the presence of both a fluorine atom and a hydrazino group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydrazino group provides reactive sites for further chemical modifications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(4-fluoro-3-hydrazinylphenyl)methanol

InChI

InChI=1S/C7H9FN2O/c8-6-2-1-5(4-11)3-7(6)10-9/h1-3,10-11H,4,9H2

InChI Key

QQQARTMMJAZPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)NN)F

Origin of Product

United States

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